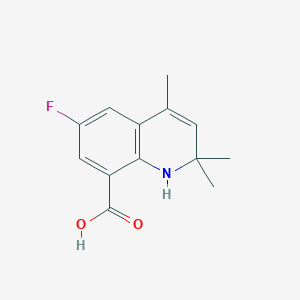![molecular formula C13H12N4O2 B11183516 6-Methyl-2-[(5-methyl-1,3-benzoxazol-2-yl)amino]pyrimidin-4-ol](/img/structure/B11183516.png)
6-Methyl-2-[(5-methyl-1,3-benzoxazol-2-yl)amino]pyrimidin-4-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Methyl-2-[(5-methyl-1,3-benzoxazol-2-yl)amino]pyrimidin-4-ol is a compound that belongs to the class of benzoxazole derivatives. Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring.
Preparation Methods
The synthesis of 6-Methyl-2-[(5-methyl-1,3-benzoxazol-2-yl)amino]pyrimidin-4-ol typically involves the reaction of 2-aminophenol with various aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under different reaction conditions and catalysts . One common method involves the use of a magnetic solid acid nanocatalyst ([Fe3O4@SiO2@Am-PPC-SO3H][HSO4]) in water under reflux conditions . The reaction yields the desired product with high efficiency and can be easily separated and reused for multiple runs .
Chemical Reactions Analysis
6-Methyl-2-[(5-methyl-1,3-benzoxazol-2-yl)amino]pyrimidin-4-ol undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used, but they often include derivatives with modified functional groups that enhance the compound’s biological activity .
Scientific Research Applications
In medicinal chemistry, benzoxazole derivatives have shown promise as antimicrobial, antifungal, anticancer, anti-inflammatory, and antioxidant agents . They have also been investigated for their potential use in treating neurodegenerative diseases, such as Parkinson’s disease and Alzheimer’s disease . Additionally, these compounds have been explored for their ability to inhibit enzymes and receptors involved in various biological pathways, making them valuable tools for drug discovery and development .
Mechanism of Action
The mechanism of action of 6-Methyl-2-[(5-methyl-1,3-benzoxazol-2-yl)amino]pyrimidin-4-ol involves its interaction with specific molecular targets and pathways. For example, benzoxazole derivatives have been shown to inhibit the activity of certain enzymes, such as kinases and proteases, by binding to their active sites and preventing substrate binding . This inhibition can lead to the modulation of various cellular processes, including cell proliferation, apoptosis, and inflammation . Additionally, these compounds can interact with receptors and ion channels, affecting signal transduction pathways and cellular responses .
Comparison with Similar Compounds
6-Methyl-2-[(5-methyl-1,3-benzoxazol-2-yl)amino]pyrimidin-4-ol can be compared to other benzoxazole derivatives, such as 2-Methyl-5-(6-methyl-1,3-benzoxazol-2-yl)aniline and 4-Chloro-3-(5-methyl-1,3-benzoxazol-2-yl)aniline . These compounds share similar structural features but differ in their functional groups and biological activities. The unique combination of the pyrimidin-4-ol moiety with the benzoxazole ring in this compound contributes to its distinct pharmacological properties and potential therapeutic applications .
Properties
Molecular Formula |
C13H12N4O2 |
|---|---|
Molecular Weight |
256.26 g/mol |
IUPAC Name |
4-methyl-2-[(5-methyl-1,3-benzoxazol-2-yl)amino]-1H-pyrimidin-6-one |
InChI |
InChI=1S/C13H12N4O2/c1-7-3-4-10-9(5-7)15-13(19-10)17-12-14-8(2)6-11(18)16-12/h3-6H,1-2H3,(H2,14,15,16,17,18) |
InChI Key |
XQYWTCZOXZFLPS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(=N2)NC3=NC(=CC(=O)N3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-sulfanyl[1,2,4]triazolo[1,5-c]quinazolin-2(3H)-one](/img/structure/B11183438.png)
![N-(4-{[5-(2-methoxybenzyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]sulfamoyl}phenyl)acetamide](/img/structure/B11183443.png)
![N-methyl-5-{[4-(methylcarbamoyl)-1-(propan-2-yl)-1H-1,2,3-triazol-5-yl]sulfanyl}-1,2,3-thiadiazole-4-carboxamide](/img/structure/B11183448.png)
![10-benzoyl-11-(4-methoxyphenyl)-3-methyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B11183449.png)
![10-(cyclopropylcarbonyl)-3,3-dimethyl-11-(3,4,5-trimethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B11183452.png)


![6-(3-chlorophenyl)-5-propanoyl-9-(p-tolyl)-8,9,10,11-tetrahydro-6H-benzo[b][1,4]benzodiazepin-7-one](/img/structure/B11183462.png)
![4,7-dioxo-N-[4-(propan-2-yl)phenyl]-2-(pyrrolidin-1-yl)-3,4,5,6,7,8-hexahydropyrido[2,3-d]pyrimidine-5-carboxamide](/img/structure/B11183463.png)
![5'-(4-Methoxyphenyl)-2,4,4A,6-tetrahydro-1H-spiro[[1,4]thiazino[4,3-A]quinoline-5,3'-[1,5]diazinane]-2',4',6'-trione](/img/structure/B11183471.png)
![N-[5-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-methoxynaphthalene-1-carboxamide](/img/structure/B11183476.png)
![2-[(4-phenyl-5-thioxo-4,5-dihydro-1,3,4-thiadiazol-2-yl)sulfanyl]-1-(2,2,4-trimethyl-4-phenyl-3,4-dihydroquinolin-1(2H)-yl)ethanone](/img/structure/B11183485.png)
![N-[3-(4-chlorophenyl)-2-methyl-6-oxopyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl]isonicotinamide](/img/structure/B11183499.png)
![N-(1,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)thiophene-2-carboxamide](/img/structure/B11183501.png)
